1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and significant importance in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one involves several synthetic routes. One common method includes the condensation of 2-methyl-1,5-naphthyridine with ethanone derivatives under specific reaction conditions . Industrial production methods often employ multicomponent reactions (MCR) or metal-catalyzed synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives have shown potential in treating various diseases due to their biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It often acts by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a wide range of biological activities and is used in medicinal chemistry.
1,6-Naphthyridine: Utilized in the synthesis of complex organic molecules and materials science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-methyl-1,5-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-9(8(2)14)6-11-10(13-7)4-3-5-12-11/h3-6H,1-2H3 |
InChI Key |
JFQNGGWEMKYFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1C(=O)C)N=CC=C2 |
Origin of Product |
United States |
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